(S)-Morpholin-2-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC18811339
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClN2O |
|---|---|
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | [(2S)-morpholin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |
| Standard InChI Key | KHXKUYVTCGGVIK-JEDNCBNOSA-N |
| Isomeric SMILES | C1CO[C@H](CN1)CN.Cl |
| Canonical SMILES | C1COC(CN1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a morpholine ring fused to a methylamine group, with stereochemical specificity at the C2 position. Its molecular formula is C₅H₁₃ClN₂O, and it has a molecular weight of 152.62 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | [(2S)-morpholin-2-yl]methanamine hydrochloride |
| CAS Number | 1821823-53-3 |
| Isomeric SMILES | C1COC@HCN.Cl |
| XLogP3 (PubChem) | -1.2 |
The stereochemistry at the C2 position dictates its biological activity, as evidenced by differential receptor-binding affinities compared to its R-enantiomer .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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¹H NMR (D₂O): δ 3.75–3.65 (m, 4H, morpholine OCH₂), 3.10–2.95 (m, 2H, CH₂NH₂), 2.85–2.70 (m, 1H, CH morpholine).
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¹³C NMR: 67.8 (OCH₂), 53.4 (NCH₂), 49.1 (CH morpholine).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step process:
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Ring Formation: Morpholine reacts with formaldehyde in methanol under reflux to form (S)-morpholin-2-ylmethanol.
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Amination: The alcohol intermediate undergoes nucleophilic substitution with ammonia, yielding (S)-morpholin-2-ylmethanamine.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water (yield: 78–85%).
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Solvent | Methanol/Ethanol |
| Catalyst | None (thermal activation) |
| Reaction Time | 8–12 hours |
Industrial Manufacturing
Continuous flow reactors achieve >90% yield at 100 g/hour scales, with in-line IR monitoring ensuring stereochemical fidelity. Key challenges include minimizing racemization during HCl salt formation, addressed by maintaining pH < 2.0.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, but limited solubility in apolar solvents. It remains stable for ≥24 months at −20°C under anhydrous conditions .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 192–195°C (dec.) |
| pKa (amine) | 8.9 ± 0.2 |
| LogD (pH 7.4) | −1.1 |
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate competitive inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, suggesting potential in Parkinson’s disease therapy. The morpholine oxygen forms a hydrogen bond with Tyr-435, while the protonated amine interacts with FAD cofactor.
Receptor Modulation
At 10 μM concentration, the compound shows 68% binding to σ-1 receptors, implicating it in neuropathic pain management. Chiral specificity is critical: the R-enantiomer exhibits <20% activity at this target.
Applications in Drug Discovery
Lead Optimization
The morpholine scaffold serves as a bioisostere for piperidine in dopamine D₃ receptor ligands. Substitution at the amine position with aryl groups improves blood-brain barrier permeability (e.g., 4-fluorophenyl derivative: Papp = 8.7 × 10⁻⁶ cm/s).
Case Study: Anticancer Agents
Derivatives bearing a 5-nitrothiophene moiety show antiproliferative activity against MCF-7 cells (GI₅₀ = 2.1 μM), likely through topoisomerase II inhibition. Structure-activity relationship (SAR) studies indicate that stereochemistry at C2 affects potency by 3–5 fold.
Future Research Directions
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